molecular formula C18H20N2O4 B5854761 2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide

2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5854761
M. Wt: 328.4 g/mol
InChI Key: ZKLBNDVXAYDNDH-UHFFFAOYSA-N
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Description

2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamidophenol and 4-ethoxyaniline.

    Formation of Intermediate: The 4-acetamidophenol is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-ethoxyaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide would depend on its specific interactions with biological targets. This may involve binding to specific enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetamidophenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-acetamidophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-acetamidophenoxy)-N-(4-chlorophenyl)acetamide

Properties

IUPAC Name

2-(4-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-23-16-8-6-15(7-9-16)20-18(22)12-24-17-10-4-14(5-11-17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBNDVXAYDNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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